molecular formula C17H12FN3O5 B11706503 N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

Cat. No.: B11706503
M. Wt: 357.29 g/mol
InChI Key: NZZVNBNQOIWHKB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide is a complex organic compound featuring:

  • 4-Fluorophenyl group: Enhances lipophilicity and binding affinity via halogen interactions .
  • Acetamide linker: Facilitates structural flexibility and interaction with biological targets.

Properties

Molecular Formula

C17H12FN3O5

Molecular Weight

357.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide

InChI

InChI=1S/C17H12FN3O5/c1-10(22)19(12-4-2-11(18)3-5-12)9-20-16(23)14-7-6-13(21(25)26)8-15(14)17(20)24/h2-8H,9H2,1H3

InChI Key

NZZVNBNQOIWHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide typically involves a multi-step process:

    Formation of the Isoindoline Moiety: The initial step involves the nitration of phthalic anhydride to form 5-nitrophthalic anhydride. This is followed by the reaction with ammonia to yield 5-nitroisoindoline-1,3-dione.

    Introduction of the Fluorophenyl Group: The 4-fluoroaniline is then reacted with the 5-nitroisoindoline-1,3-dione under appropriate conditions to form the desired intermediate.

    Acetamide Formation: Finally, the intermediate is treated with acetic anhydride to form N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.

Medicine

The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

In the industrial sector, it is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorophenyl group enhances the compound’s binding affinity to target proteins, while the acetamide linkage provides stability and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
N-(4-methoxyphenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide Methoxy substituent instead of fluorine Not explicitly stated (likely similar antimicrobial/anticancer) ~385.3 Reduced halogen bonding potential; altered electronic effects
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)acetamide 4-Methylphenyl group; lacks nitro group Potential enzyme inhibition 296.32 Absence of nitro and fluorine reduces reactivity and bioactivity
N-(1,3-dioxoisoindolin-4-yl)-2-(4-chlorophenyl)acetamide Chlorine substituent; isoindoline core Enhanced lipophilicity vs. non-halogenated analogs ~360.8 Chlorine’s larger atomic radius may hinder target specificity
2-[(4-fluorophenyl)sulfanyl]-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide Sulfanyl linker; methyl-substituted isoindole Therapeutic applications in medicinal chemistry 344.36 Sulfanyl group increases stability but alters binding modes
N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(4-methoxyphenyl)acetamide Oxadiazole ring; methoxyphenyl group Hedgehog pathway modulation (anticancer) ~405.4 Oxadiazole introduces heterocyclic diversity; distinct mechanism
N-(4-ETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXOPYRIMIDIN-1-YL]ACETAMIDE Hydroxyethyl-pyrimidine core Antiviral activity ~428.4 Pyrimidine scaffold diversifies target interactions

Key Findings from Comparative Studies

A. Impact of Halogen Substituents
  • The 4-fluorophenyl group in the target compound enhances binding affinity compared to non-halogenated (e.g., 4-methylphenyl in ) or chlorinated analogs (e.g., 4-chlorophenyl in ). Fluorine’s small size and high electronegativity optimize hydrophobic interactions without steric hindrance .
B. Linker and Functional Group Modifications
  • Replacing the acetamide linker with a sulfanyl group (e.g., in ) alters metabolic stability and redox properties but may reduce target selectivity.
  • Oxadiazole-containing compounds (e.g., ) exhibit distinct mechanisms (e.g., Hedgehog pathway modulation) due to their heterocyclic nature, unlike the nitroisoindole-based target compound.

Biological Activity

N-(4-fluorophenyl)-N-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its molecular characteristics, biological mechanisms, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure

The compound has the following molecular formula and weight:

PropertyValue
Molecular Formula C16_{16}H10_{10}FN3_{N_3}O3_{3}
Molecular Weight 299.26 g/mol
IUPAC Name This compound
InChI Key BXDZOYLPNAIDOC-UHFFFAOYSA-N

Physical Properties

The compound is characterized by the presence of a fluorine atom and a nitro group, which are crucial for its biological activity. The dioxoisoindole structure contributes to its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The nitro group may facilitate electron transfer processes, enhancing the compound's reactivity and interaction with biological macromolecules.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a variety of pharmacological effects:

  • Anticancer Activity : Studies have shown that derivatives of isoindole compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
  • Neuroprotective Effects : Some derivatives have demonstrated potential in protecting neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

Case Studies

  • Antitumor Activity : A study demonstrated that a related compound significantly inhibited the growth of human cancer cell lines (e.g., SKM-1) by inducing G1 cell cycle arrest and apoptosis. The compound was administered orally in xenograft models, showing promising antitumor efficacy with minimal side effects .
  • Neuroprotection : Another research effort explored the protective effects of related isoindole derivatives on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could enhance cell viability and reduce apoptosis markers .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis and cell cycle arrest
NeuroprotectionEnhanced cell viability against oxidative stress
Anti-inflammatoryModulation of inflammatory markers

Structure-Activity Relationship (SAR)

Understanding the SAR can help predict the biological activity based on structural modifications:

ModificationEffect on Activity
Addition of FluorineIncreased potency in enzyme inhibition
Nitro Group PositioningEnhanced interaction with receptors
Dioxo Group PresenceImproved stability and bioavailability

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